molecular formula CBr2FI B14741160 Dibromo(fluoro)iodomethane CAS No. 1478-04-2

Dibromo(fluoro)iodomethane

Cat. No.: B14741160
CAS No.: 1478-04-2
M. Wt: 317.72 g/mol
InChI Key: NBMPIOUWRNYXES-UHFFFAOYSA-N
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Description

Dibromo(fluoro)iodomethane is an organohalide compound with the molecular formula CBr₂FI It is a halomethane derivative characterized by the presence of bromine, fluorine, and iodine atoms attached to a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(fluoro)iodomethane can be synthesized through the halogenation of methylene iodide (CH₂I₂). The process involves the introduction of bromine and fluorine atoms to the methylene iodide molecule under controlled conditions. One common method is the fluorination of methylene iodide followed by bromination. The reaction typically requires the use of a fluorinating agent such as elemental fluorine or a fluorinating reagent like xenon difluoride (XeF₂) and a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process depends on the availability of raw materials and the efficiency of the halogenation reactions.

Chemical Reactions Analysis

Types of Reactions

Dibromo(fluoro)iodomethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where one or more halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Addition Reactions: The compound can add to unsaturated molecules such as alkenes and alkynes, forming new carbon-halogen bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds where the bromine or iodine atoms are replaced by other functional groups, while addition reactions may result in the formation of dibromo or difluoro derivatives of the target molecules.

Scientific Research Applications

Dibromo(fluoro)iodomethane has several applications in scientific research, including:

    Chemistry: It is used as a reagent for introducing bromine, fluorine, and iodine atoms into organic molecules, facilitating the synthesis of complex organohalides.

    Biology: The compound can be used in the study of halogenated biomolecules and their interactions with biological systems.

    Industry: this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which dibromo(fluoro)iodomethane exerts its effects involves the interaction of its halogen atoms with target molecules. The presence of multiple halogens allows for diverse reactivity, including the formation of halogen bonds and the activation of adjacent functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Dibromodifluoromethane (CBr₂F₂): Similar in structure but lacks the iodine atom.

    Fluoroiodomethane (CH₂FI): Contains only one bromine atom and one iodine atom.

    Dibromomethane (CH₂Br₂): Contains two bromine atoms but lacks fluorine and iodine.

Uniqueness

Dibromo(fluoro)iodomethane is unique due to the presence of three different halogens (bromine, fluorine, and iodine) attached to a single carbon atom. This unique combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

CAS No.

1478-04-2

Molecular Formula

CBr2FI

Molecular Weight

317.72 g/mol

IUPAC Name

dibromo-fluoro-iodomethane

InChI

InChI=1S/CBr2FI/c2-1(3,4)5

InChI Key

NBMPIOUWRNYXES-UHFFFAOYSA-N

Canonical SMILES

C(F)(Br)(Br)I

Origin of Product

United States

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